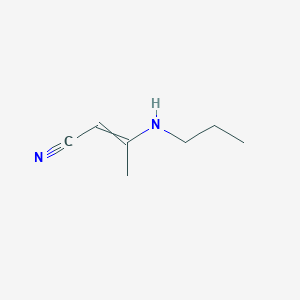

3-(Propylamino)but-2-enenitrile

Description

Properties

CAS No. |

54644-66-5 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

3-(propylamino)but-2-enenitrile |

InChI |

InChI=1S/C7H12N2/c1-3-6-9-7(2)4-5-8/h4,9H,3,6H2,1-2H3 |

InChI Key |

UHGBOHLCMPJYQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=CC#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Propylamino)but-2-enenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. Microwave-assisted synthesis is also employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(Propylamino)but-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents or alkylating agents.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives.

Scientific Research Applications

3-(Propylamino)but-2-enenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of 3-(Propylamino)but-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds, while distinct from 3-(Propylamino)but-2-enenitrile, share structural motifs (e.g., unsaturated nitriles, amino substituents) that allow for indirect comparisons:

| Compound | CAS No. | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| Pent-3-enenitrile | 4635-87-4 | C₅H₇N | 81.12 | Simple α,β-unsaturated nitrile |

| 2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile | 1024308-96-0 | C₁₄H₁₇N₃O | 243.30 | Bis(propynylamino), keto group |

Reactivity and Functional Group Influence

- Pent-3-enenitrile: A linear α,β-unsaturated nitrile without amino substituents. Its reactivity is dominated by the electron-deficient nitrile group and conjugated double bond, making it susceptible to nucleophilic additions (e.g., Michael reactions) .

- 2-(2,2-Dimethylpropanoyl)-3,3-bis(prop-2-ynylamino)prop-2-enenitrile: Features bulky bis(propynylamino) groups and a keto substituent.

Hypothesized Behavior of this compound: Compared to the above compounds, this compound’s propylamino group (a saturated alkylamino substituent) would likely:

- Increase nucleophilicity at the nitrogen, enabling hydrogen bonding or coordination with metals.

Research Findings and Gaps

- Synthetic Utility: The bis(propynylamino) compound’s complexity highlights the role of amino substituents in directing regioselectivity in cycloadditions . This compound could similarly serve as a precursor for heterocycles like pyridines or pyrroles.

- Data Limitations: No experimental data (e.g., spectroscopic, thermodynamic) are available in the provided evidence for this compound, necessitating further studies to validate hypotheses.

4. Conclusion While direct comparisons for this compound are constrained by the absence of specific data, structural parallels with Pent-3-enenitrile and bis(propynylamino)prop-2-enenitrile suggest that its propylamino group would uniquely balance reactivity, steric effects, and safety profiles. Future research should prioritize synthesizing and characterizing this compound to confirm these projections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Propylamino)but-2-enenitrile, and what are their advantages and limitations?

- Methodological Answer : The synthesis of α,β-unsaturated nitriles like this compound often involves condensation reactions or nucleophilic addition. A general procedure (e.g., ) for but-2-enenitrile derivatives uses hydrazine intermediates and multi-step functionalization. For example, hydrazinyl and phenylhydrazinyl groups are introduced via nucleophilic substitution or Michael addition. Key steps include refluxing in ethanol or acetonitrile with amines, followed by purification via column chromatography . Limitations include competing side reactions (e.g., over-alkylation) and the need for anhydrous conditions. Optimizing reaction time and stoichiometry of propylamine can improve yield.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR can confirm the presence of the propylamino group (δ 1.0–1.5 ppm for –CH–CH–CH) and the α,β-unsaturated nitrile (δ 5.5–7.0 ppm for vinyl protons). C NMR identifies the nitrile carbon (δ 115–120 ppm) and conjugated carbons.

- IR : A strong absorption band near 2220 cm confirms the nitrile group, while N–H stretches (3300–3500 cm) indicate the amine .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, distinguishing isomers or impurities .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- First Aid : If inhaled, move to fresh air; if ingested, rinse mouth with water (do NOT induce vomiting). For skin contact, wash with soap and water for 15 minutes .

- Waste Disposal : Segregate nitrile-containing waste and use licensed chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites (e.g., β-carbon in the α,β-unsaturated system). Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, predicting regioselectivity in reactions with amines or thiols. NIST’s Chemistry WebBook provides reference data for validating computational models .

Q. What analytical challenges arise in resolving stereoisomers or tautomers of this compound?

- Methodological Answer : The compound may exhibit geometric isomerism (E/Z) due to the α,β-unsaturated system. Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) can separate enantiomers. Dynamic NMR at variable temperatures may resolve tautomeric equilibria. Purity assessment requires differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. How does the electronic nature of the propylamino group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The propylamino group’s basicity (pKa ~10–11) makes the compound prone to protonation in acidic media, potentially leading to nitrile hydrolysis. Under basic conditions, the amine may act as a nucleophile, causing self-condensation. Stability studies (e.g., pH 1–14, 25–60°C) with HPLC monitoring can identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.